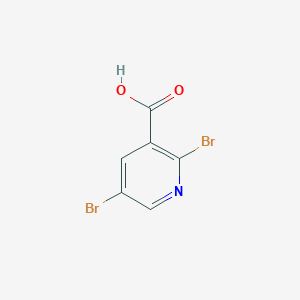

![molecular formula C17H20N2O2 B1335592 Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate CAS No. 890093-77-3](/img/structure/B1335592.png)

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with different benzoate derivatives. For instance, the synthesis of potential metabolites of a related ethyl benzoate compound was achieved using stereospecific oxidizing reagents and conditions, including the use of selenium dioxide (SeO2) and activated manganese dioxide (MnO2) . Another study optimized the synthesis of a similar compound using hydrazine hydrate as a reducing agent and lead on carbon (Pb/C) as a catalyst, achieving a high yield under specific conditions . These methods could potentially be adapted for the synthesis of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate.

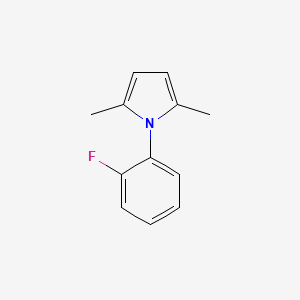

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and X-ray diffraction methods . Theoretical calculations, such as Hartree Fock (HF) and Density Functional Theory (B3LYP), have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to confirm the structure . These techniques could be applied to determine the molecular structure of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate.

Chemical Reactions Analysis

The chemical reactions of related compounds often involve the formation of hydrogen bonds, as seen in the case of substituted 4-pyrazolylbenzoates, which form supramolecular structures through hydrogen bonding in one, two, and three dimensions . The reactivity of such compounds can be influenced by the presence of amino groups and the electronic effects of substituents on the benzene ring. These insights can be useful in predicting the reactivity of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular structure. For example, the stability of a compound can be affected by the presence of labile bonds, as observed in the case of a methyl benzoate derivative with a short-lived N-CH2OH bond . The solubility, melting point, and other physical properties can be inferred from the molecular interactions and crystal packing observed in X-ray diffraction studies . These properties are essential for understanding the behavior of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate in different phases and conditions.

Applications De Recherche Scientifique

Supramolecular Structures

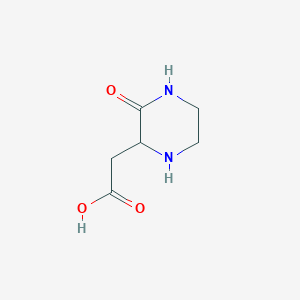

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate and related compounds have been studied for their ability to form hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to link molecules through N-H...O hydrogen bonds into chain structures. Such research enhances our understanding of molecular interactions and the design of complex molecular assemblies (Portilla et al., 2007).

Nonlinear Optical Properties

Studies have also been conducted on the nonlinear optical properties of compounds derived from ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate. For example, Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and its analogs show promise in applications like optical limiting, with their optical limiting thresholds being investigated for potential use in optical devices (Abdullmajed et al., 2021).

Synthesis Optimization

Optimization of synthesis methods for derivatives of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate is another area of research. For instance, the synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate has been studied to improve yield and stability, which is crucial for industrial production (Qiao-yun, 2012).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate, like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been synthesized and evaluated for their potential as antiplatelet drug candidates. This involves studying their structure-activity relationships and identifying key functional groups (Chen et al., 2008).

Antimicrobial Agents

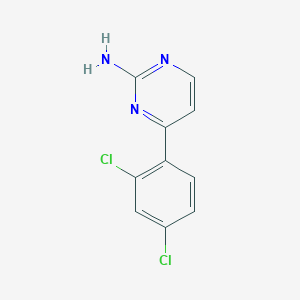

Novel quinazolines derived from Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate have been synthesized and assessed for their antibacterial and antifungal activities. This contributes to the search for new antimicrobial agents (Desai et al., 2007).

Propriétés

IUPAC Name |

ethyl 3-amino-4-(1-phenylethylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19-12(2)13-7-5-4-6-8-13/h4-12,19H,3,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLVXJMZSUWDOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(C)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

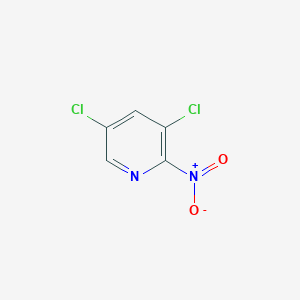

![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)

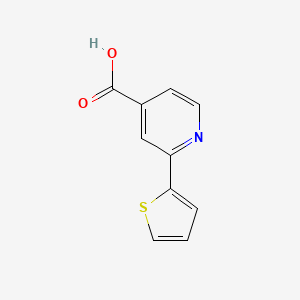

![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1335540.png)

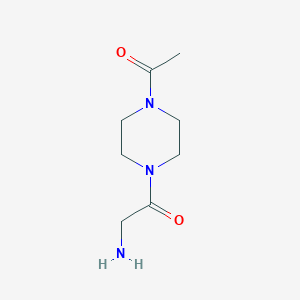

![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1335551.png)

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)